molecular formula C8H6S2 B032781 2,2'-Bithiophene CAS No. 492-97-7

2,2'-Bithiophene

Cat. No. B032781
M. Wt: 166.3 g/mol
InChI Key: OHZAHWOAMVVGEL-UHFFFAOYSA-N
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Patent
US05747525

Procedure details

21 g of 2-iodo-thiophene was dissolved in 50 ml of DMF in 3-necks-bottle (250 ml). 10 g of Cu powder was then added into the solution and refluxed for 15 hours. Then the solution was filtered and the DMF was removed under reduced pressure. The crude product was further purified by column chromatography and both 2,2'-bithiophene (97%) as well as 2,2':5',2"-terthiophene (2%) were obtained.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-necks-bottle
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1>CN(C=O)C>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
IC=1SC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
3-necks-bottle
Quantity
250 mL
Type
solvent
Smiles
Step Two
Name
Cu
Quantity
10 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
Then the solution was filtered
CUSTOM
Type
CUSTOM
Details
the DMF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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